3-氧代丙酸

概述

描述

科学研究应用

作用机制

甲基麦角新碱直接作用于子宫平滑肌,增加肌张力、收缩频率和收缩幅度。 这种作用是通过结合和拮抗多巴胺 D1 受体介导的,导致快速和持久的强直性子宫收缩作用 . 此外,甲基麦角新碱通过作用于α-肾上腺素能受体诱导血管收缩 .

生化分析

Biochemical Properties

3-Oxopropanoic acid plays a significant role in biochemical reactions. It is functionally related to propionic acid and is a conjugate acid of a 3-oxopropanoate . It is an intermediate in several metabolic pathways throughout the cell .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Oxopropanoic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a relatively stable compound, but it can decompose under high temperatures .

Transport and Distribution

It is known that it is a relatively stable compound and can dissolve well in water .

Subcellular Localization

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

准备方法

合成路线和反应条件

甲基麦角新碱通过一系列化学反应从麦角新碱合成。该过程涉及在麦角新碱分子氮原子上添加一个甲基。 这种甲基化通常在氢氧化钠等碱存在下使用甲基碘来实现 .

工业生产方法

在工业环境中,甲基麦角新碱通过半合成方法生产。该过程从麦角菌中提取麦角新碱开始,然后对其进行化学修饰以生产甲基麦角新碱。 最终产品通过结晶和其他分离技术进行纯化,以确保其符合药用级质量 .

化学反应分析

反应类型

甲基麦角新碱会发生各种化学反应,包括:

氧化: 甲基麦角新碱可以被氧化形成甲基麦角新碱 N-氧化物。

还原: 甲基麦角新碱的还原可以生成二氢甲基麦角新碱。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用像氢化铝锂这样的还原剂。

形成的主要产物

氧化: 甲基麦角新碱 N-氧化物。

还原: 二氢甲基麦角新碱。

取代: 取决于所用亲核试剂的各种取代衍生物.

相似化合物的比较

类似化合物

麦角新碱: 一种天然麦角生物碱,具有类似的子宫收缩特性,但效力低于甲基麦角新碱。

甲基麦角胺: 另一种麦角衍生物,用于治疗偏头痛,但具有不同的药代动力学特性。

二氢麦角胺: 用于治疗偏头痛,类似于甲基麦角新碱,但作用机制不同.

独特性

甲基麦角新碱因其在诱导子宫收缩方面的效力高和起效快而具有独特性。 它还因其在产科和神经科的双重应用而与众不同,使其成为医学实践中的一种多功能化合物 .

生物活性

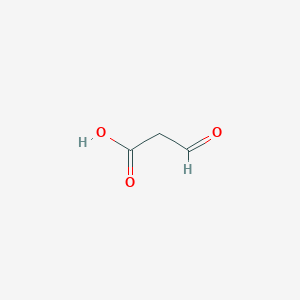

3-Oxopropanoic acid, also known as malonic semialdehyde, is a small organic molecule with the chemical formula C₃H₄O₃. It is characterized by the presence of both an aldehyde and a carboxylic acid functional group, which allows it to participate in various biochemical processes. This compound is recognized for its role as an intermediate in metabolic pathways and has been found in various organisms, including Escherichia coli and humans .

- Molecular Formula : C₃H₄O₃

- Molecular Mass : 88.06 g/mol

- Functional Groups : Aldehyde, Carboxylic Acid

Biological Significance

Research indicates that 3-oxopropanoic acid exhibits several biological activities:

- Enzyme Inhibition : Studies suggest that 3-oxopropanoic acid can inhibit various enzymes, impacting metabolic pathways. For instance, it has been shown to inhibit polymerase chain reaction (PCR), a critical technique in molecular biology .

- Metabolic Role : As a key intermediate in metabolic pathways, it participates in the conversion of substrates within the citric acid cycle and other biochemical processes.

- Potential Therapeutic Applications : The compound's structural similarities to other biologically active molecules suggest potential therapeutic applications. For example, its relationship with oxaloacetate—a metabolite involved in energy metabolism—highlights its possible role in longevity and health benefits associated with caloric restriction .

Case Study 1: Lifespan Extension in Caenorhabditis elegans

A study demonstrated that supplementation with oxaloacetate (which can be derived from 3-oxopropanoic acid) increased the lifespan of C. elegans by approximately 25% in median lifespan and 13% in maximal lifespan. This effect was dependent on the transcription factor FOXO/DAF-16 and AMP-activated protein kinase (AMPK), indicating a significant role of these pathways in mediating longevity effects .

| Treatment | Median Lifespan (days) | Maximal Lifespan (days) | P-value |

|---|---|---|---|

| Control | 15.0 ± 0.3 | 22.0 ± 3.0 | - |

| Oxaloacetate (8 mM) | 18.8 ± 0.4 | 24.9 ± 2.5 | <0.05 |

Case Study 2: Antitumor Activity

Research has indicated that derivatives of 3-oxopropanoic acid exhibit significant antitumor activity. A study involving a Zn(II) complex derived from this compound showed strong cytotoxic effects against HepG2 cells, with an IC50 value of 2.90 μg/ml, demonstrating its potential as an antitumor agent .

Comparative Analysis with Related Compounds

The biological activity of 3-oxopropanoic acid can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Pyruvic Acid | C₃H₄O₃ | Central role in glycolysis; interconverted with 3-oxopropanoic acid |

| Malonic Acid | C₄H₄O₄ | Dicarboxylic acid; precursor for various synthetic pathways |

| 2-Methyl-3-Oxopropanoic Acid | C₄H₆O₃ | Contains an additional methyl group; different reactivity |

属性

IUPAC Name |

3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKURXIZZOAYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239064 | |

| Record name | Malonic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malonic semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

926-61-4 | |

| Record name | 3-Oxopropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonic semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonic semialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K1T0U0R4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malonic semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011111 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-Oxopropanoic acid?

A1: The molecular formula of 3-Oxopropanoic acid is C3H4O3, and its molecular weight is 88.06 g/mol.

Q2: What spectroscopic data is available for characterizing 3-Oxopropanoic acid and its derivatives?

A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR [, , , , ], and mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization – Time Of Flight (MALDI-TOF) [] and Electrospray Ionization Mass Spectrometry (ESI-MS) [], to characterize 3-Oxopropanoic acid derivatives and their complexes. These techniques provide insights into the molecular structure, functional groups, and interactions of these compounds. [, , , , , ]

Q3: How can 3-Oxopropanoic acid derivatives be synthesized using reactions with terminal alkynes?

A3: 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives readily react with various terminal alkynes in the presence of a palladium catalyst, copper(I) iodide, and triethylamine. This reaction, conducted in N,N-dimethylformamide at room temperature, yields (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. [, ]

Q4: What is the role of polyphosphoric acid in the synthesis of certain heterocyclic compounds from 3-Oxopropanoic acid derivatives?

A4: Polyphosphoric acid (PPA) acts as a cyclizing agent in synthesizing various heterocyclic compounds, including 2,4-dihydroxyquinoline derivatives and pyrano[3,2-g]chromene-2,8-dione, from corresponding 3-Oxopropanoic acid derivatives. []

Q5: Can 3-Oxopropanoic acid derivatives be used to synthesize compounds with potential pharmaceutical applications?

A5: Yes, researchers have investigated the synthesis of novel thrombin inhibitors utilizing a 1,4-benzoxazine-3(4H)-one scaffold derived from 3-Oxopropanoic acid. One such compound, 3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid, displayed potent thrombin inhibition (Ki = 2.6 nM) and high selectivity against trypsin and factor Xa. []

Q6: How do certain chiral 3-Oxopropanoic acid derivatives influence proline peptide bond isomerization?

A6: Acyl moieties derived from specific chiral 3-Oxopropanoic acid derivatives, such as (2S)-2,6-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and (2R)-3-methoxy-2-methyl-2-(4-methyl-2-nitrophenoxy)-3-oxopropanoic acid, have demonstrated the ability to influence the cis/trans ratio of the proline peptide bond, favoring the trans conformation. This finding suggests their potential as chiral peptidomimetic building blocks for influencing proline conformation in various molecules. []

Q7: Has any research explored the potential of 3-Oxopropanoic acid derivatives for treating dyslipidemia?

A7: Yes, researchers have investigated a selective thyromimetic compound, KB2115 [(3-[[3,5-dibromo-4-[4-hydroxy-3-(1-methylethyl)-phenoxy]-phenyl]-amino]-3-oxopropanoic acid)], derived from 3-Oxopropanoic acid for its potential in treating dyslipidemia. In human studies, KB2115 effectively lowered total and LDL cholesterol levels while stimulating bile acid synthesis without causing noticeable cardiac side effects. These findings suggest the potential of selective thyromimetics like KB2115 as therapeutic agents for dyslipidemia and potentially atherosclerosis. []

Q8: What is known about the formation of 3-Oxopropanoic acid derivatives in the atmosphere and their contribution to secondary organic aerosol (SOA) formation?

A8: Atmospheric modeling studies using the Master Chemical Mechanism (MCM) and the Chemical Aqueous-Phase Radical Mechanism (CAPRAM) suggest that 3-Oxopropanoic acid itself, along with other related compounds like glyoxylic, oxalic, and malonic acid, contribute significantly to SOA formation. These compounds are primarily generated through the aqueous oxidation of precursor compounds like glyoxal, hydrated glyoxylic acid, nitro 2-oxopropanoate, and hydrated 3-oxopropanoic acid. The study highlights the significant role of aqueous-phase chemical processes in the formation of these multifunctional carboxylic acids in the atmosphere. [, ]

Q9: Have any studies explored the microbial catabolism of 3-Oxopropanoic acid derivatives like acetovanillone and acetosyringone for potential biotechnological applications?

A9: Yes, research has identified the acvABCDEF gene cluster in Sphingobium sp. strain SYK-6, which is responsible for the catabolism of acetovanillone and acetosyringone. This discovery opens up possibilities for utilizing these genes in biotechnological applications, such as converting these compounds into valuable chemicals like cis,cis-muconic acid. This approach could contribute to more sustainable and efficient chemical production from lignin. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。